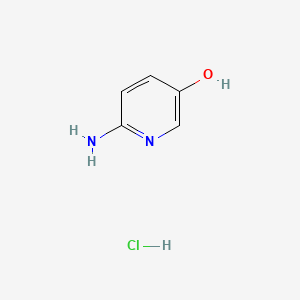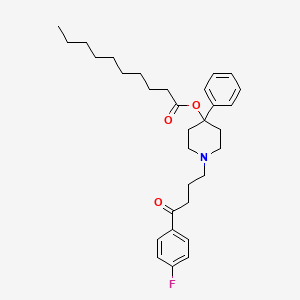![molecular formula C20H31N3O6S B584412 1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea CAS No. 1346598-55-7](/img/structure/B584412.png)
1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a sulfonyl group, a urea moiety, and a cyclohexyl ring, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea typically involves multiple steps The process begins with the protection of the amino group using a Boc (tert-butoxycarbonyl) groupThe final step involves the formation of the urea linkage, which can be achieved using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 1-Boc-4-aminopiperidine-4-carboxylic acid
- 2-Aminoethyl methacrylate phenothiazine
Uniqueness
1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea is unique due to its combination of a sulfonyl group, a urea moiety, and a cyclohexyl ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
tert-butyl N-[2-[4-[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O6S/c1-20(2,3)29-19(26)21-12-11-14-7-9-17(10-8-14)30(27,28)23-18(25)22-15-5-4-6-16(24)13-15/h7-10,15-16,24H,4-6,11-13H2,1-3H3,(H,21,26)(H2,22,23,25)/t15-,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUTXPHWFKUPSD-JKSUJKDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)N[C@H]2CCC[C@H](C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B584344.png)




